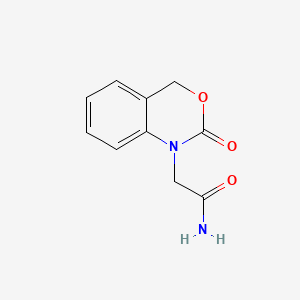
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ortho-hydroxybenzamide in the presence of a dehydrating agent. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism by which 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-3,1-Benzoxazine-1(4H)-acetamide: Lacks the 2-oxo group, which may affect its reactivity and applications.
Benzoxazoles: Similar ring structure but different functional groups, leading to distinct chemical properties.
Benzoxazines: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- is unique due to the presence of both the benzoxazine ring and the 2-oxo group. This combination imparts specific chemical reactivity and potential for diverse applications that may not be shared by other similar compounds.
Properties
CAS No. |
35382-70-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(2-oxo-4H-3,1-benzoxazin-1-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)5-12-8-4-2-1-3-7(8)6-15-10(12)14/h1-4H,5-6H2,(H2,11,13) |
InChI Key |
KSZRPRRQQJMVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)O1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















